1-Butanol, 3-(tributylstannyl)-
Description
1-Butanol, 3-(tributylstannyl)- is an organometallic compound featuring a tributylstannyl (-Sn(C4H9)3) group attached to the third carbon of a 1-butanol backbone. Tributylstannyl groups are widely utilized in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds . The compound’s synthesis likely involves organometallic methodologies, as seen in the construction of (E)-3-(tributylstannyl)prop-2-en-1-ol via allyl tributyl stannane reactions .
Properties
IUPAC Name |
3-tributylstannylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9O.3C4H9.Sn/c1-2-3-4-5;3*1-3-4-2;/h2,5H,3-4H2,1H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUOAFVTLOYSCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36OSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20440186 | |
| Record name | 1-Butanol, 3-(tributylstannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104108-22-7 | |
| Record name | 1-Butanol, 3-(tributylstannyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20440186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butanol, 3-(tributylstannyl)- can be synthesized through various methods. One common approach involves the reaction of 1-butanol with tributyltin hydride in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of 1-Butanol, 3-(tributylstannyl)- often involves the use of Grignard reagents. The Grignard reaction is a versatile method for forming carbon-carbon bonds and can be used to introduce the tributylstannyl group onto the butanol backbone .
Chemical Reactions Analysis
Types of Reactions
1-Butanol, 3-(tributylstannyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler organotin derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield butanoic acid, while substitution reactions can produce various organotin derivatives .
Scientific Research Applications
1-Butanol, 3-(tributylstannyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and other materials
Mechanism of Action
The mechanism of action of 1-Butanol, 3-(tributylstannyl)- involves its interaction with molecular targets through its organotin moiety. The compound can form complexes with various biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
(a) 1-Butanol, 3-(tributylstannyl)- vs. (E)-3-(Tributylstannyl)prop-2-en-1-ol
- Structure : The former is a saturated alcohol, while the latter is an allylic alcohol with a double bond (prop-2-en-1-ol backbone).
- Synthesis : Both are synthesized using tributylstannane reagents. For example, (E)-3-(tributylstannyl)prop-2-en-1-ol is generated via allylation of aldehydes .
- Applications: The allylic derivative is employed in homoallylic alcohol/amine synthesis, while 1-Butanol, 3-(tributylstannyl)- may serve as a precursor for coupling reactions .
(b) 1-Butanol, 3-(tributylstannyl)- vs. 3-Buten-1-ol, 4,4-bis(tributylstannyl)-
- Structure: The latter (C28H60OSn2) has two tributylstannyl groups at the 4-position of a butenol, contrasting with the single substituent in the target compound .
- Reactivity: Bis-stannylated compounds are bulkier and may exhibit steric hindrance in reactions, whereas mono-stannylated derivatives are more versatile in coupling applications.
(c) 1-Butanol, 3-(tributylstannyl)- vs. 3-Methyl-1-butanol
- Functional Groups: 3-Methyl-1-butanol (isoamyl alcohol) is a branched-chain higher alcohol lacking organometallic groups.
- Occurrence: 3-Methyl-1-butanol is naturally abundant in fermented beverages (e.g., mead, cider) and contributes to fruity aromas .
- Applications: 3-Methyl-1-butanol is used in flavoring and biofuels , while the stannyl derivative is restricted to laboratory synthesis.
Physicochemical Properties
*Estimated based on analogous compounds.
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